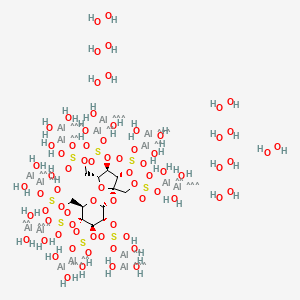
Sucralfate (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucralfate is synthesized by the reaction of aqueous sucrose octasulfate with basic polyaluminum chloride (PAC) . The sucrose octasulfate is typically obtained by sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions involve dissolving aluminum metal into heated aqueous aluminum chloride solution to prepare PAC .
Industrial Production Methods
In industrial settings, sucralfate is produced by reacting aqueous sodium sucrose sulfate with basic polyaluminum chloride . This method ensures the formation of a stable aluminum complex that does not undergo hydrolysis, making it suitable for prolonged storage .
Chemical Reactions Analysis
Types of Reactions
Sucralfate undergoes various chemical reactions, including:
Complexation: Formation of a complex with aluminum ions.
Hydrolysis: Hydrolysis of sulfate groups in the presence of water.
Sulfation: Introduction of sulfate groups to the sucrose molecule.
Common Reagents and Conditions
Sulfur Trioxide: Used for the sulfation of sucrose.
Chlorosulfonic Acid: Another reagent for sulfation.
Pyridine: An organic base used in the sulfation process.
Polyaluminum Chloride: Used for complexation with sucrose octasulfate.
Major Products Formed
Aluminum Sucrose Sulfate Complex: The primary product formed from the reaction of sucrose octasulfate with polyaluminum chloride.
Scientific Research Applications
Sucralfate has a wide range of scientific research applications, including:
Chemistry
Analytical Chemistry: Used in high-performance liquid chromatography (HPLC) for the estimation of sucralfate content in samples.
Biology
Gastroprotective Agent: Inhibits pepsin activity and ulcer formation in animal models.
Medicine
Treatment of Ulcers: Used as an antacid in the treatment of duodenal ulcers.
Gastroesophageal Reflux Disease (GERD): Provides protection to the gastric lining against acid and bile salts.
Industry
Pharmaceutical Formulations: Incorporated into formulations for the treatment of gastric disorders.
Mechanism of Action
Sucralfate exerts its effects by forming a protective layer on the gastric mucosa . It binds with positively charged proteins in exudates, forming a viscous, paste-like substance that acts as a barrier against peptic acid, pepsin, and bile salts . This protective coating helps in the healing of ulcers and prevents further damage . Additionally, sucralfate increases bicarbonate production and promotes tissue growth and regeneration .
Comparison with Similar Compounds
Similar Compounds
Aluminum Hydroxide: Another compound used for its antacid properties.
Magnesium Hydroxide: Commonly used in combination with aluminum hydroxide for antacid formulations.
Bismuth Subsalicylate: Used for its gastroprotective properties.
Uniqueness of Sucralfate
Sucralfate is unique in its ability to form a protective barrier on the gastric mucosa, providing both acute and chronic protection against ulcers . Unlike other antacids, sucralfate does not neutralize stomach acid but rather forms a physical barrier that shields the mucosa from damage .
Properties
Molecular Formula |
C12H78Al16O75S8 |
|---|---|
Molecular Weight |
2110.9 g/mol |
InChI |
InChI=1S/C12H22O35S8.16Al.8H2O2.24H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;8*1-2;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;;8*1-2H;24*1H2/q;;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1................................................/s1 |
InChI Key |
QYRLDNBNZNJJLN-PIPKHVHYSA-F |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















